7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that exhibit significant biological activity and are versatile objects for chemical modification . Pyrimidines are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the functional groups present in the molecule. The presence of a thio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including B4, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics. B4’s mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Antifungal Properties
B4 may also exhibit antifungal activity. By inhibiting fungal growth or disrupting fungal cell walls, it could serve as a valuable tool in combating fungal infections. Further studies are needed to explore its specific targets and efficacy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Preliminary data suggests that B4 possesses anti-inflammatory properties. It may suppress the production of nitric oxide (NO) induced by lipopolysaccharides (LPS), which could be beneficial in inflammatory conditions .
Antiparasitic Potential
Pyrazolines have been investigated for their antiparasitic effects. B4 might interfere with parasite survival, making it relevant for addressing parasitic infections. However, more research is necessary to validate its efficacy and safety .
Antioxidant Activity
Oxidative stress contributes to cellular damage and disease progression. B4’s antioxidant properties could help counteract harmful free radicals and protect cells from oxidative injury. It may scavenge reactive oxygen species (ROS) and reduce lipid peroxidation .
Neuroprotective Effects
Acetylcholinesterase (AchE) inhibition is crucial for maintaining normal nerve function. B4’s ability to modulate AchE activity suggests potential neuroprotective effects. By preserving cholinergic neurotransmission, it could mitigate behavioral changes and movement impairment .
Mechanism of Action
Future Directions
The field of pyrimidine derivatives is still a rich area for research, with potential for the development of new bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 2-oxo-2-phenylethylthiol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-fluoroaniline", "1,3-dimethylbarbituric acid", "2-oxo-2-phenylethylthiol", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 1,3-dimethylbarbituric acid in the presence of a dehydrating agent to form 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 7-(3-fluorophenyl)-1,3-dimethyl-5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
872854-61-0 |
Product Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H17FN4O3S |
Molecular Weight |
436.46 |
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3 |
InChI Key |
NOKISNMPPCPWGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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